molecular formula C17H24N2O4 B2951233 (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide CAS No. 1235696-50-0

(E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2951233
CAS RN: 1235696-50-0
M. Wt: 320.389
InChI Key: BOGOEPBAFGSWMA-AATRIKPKSA-N
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Description

(E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide, also known as EFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EFA is a piperidine derivative that exhibits a range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been suggested that (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide may act on voltage-gated ion channels, which play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
(E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in the regulation of neuronal activity. Additionally, (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide has been shown to decrease the levels of glutamate, which is another neurotransmitter that is involved in the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide in lab experiments is its potent biological activity. This makes it an ideal candidate for drug development and for studying the mechanisms of various diseases. However, one of the limitations of using (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is its relatively complex synthesis method, which can be time-consuming and costly.

Future Directions

There are several future directions for research on (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide. One area of interest is the development of (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide derivatives that exhibit improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide and to determine its potential applications in the treatment of various diseases. Finally, more research is needed to optimize the synthesis method for (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

The synthesis of (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide involves the reaction of 1-(3-(furan-2-yl)acryloyl)piperidin-4-amine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide.

Scientific Research Applications

(E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to exhibit potent anticonvulsant activity and has been proposed as a potential treatment for epilepsy. Additionally, (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide has been found to have analgesic properties and has been studied as a potential treatment for pain.

properties

IUPAC Name

2-ethoxy-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-22-13-16(20)18-12-14-7-9-19(10-8-14)17(21)6-5-15-4-3-11-23-15/h3-6,11,14H,2,7-10,12-13H2,1H3,(H,18,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGOEPBAFGSWMA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCN(CC1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCC(=O)NCC1CCN(CC1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide

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